9-methyl-6-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]-9H-purine
Description
9-methyl-6-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]-9H-purine is a complex organic compound that belongs to the class of purine derivatives This compound is notable for its unique structure, which includes a trifluoromethyl group and a triazolopyridazine moiety
Properties
Molecular Formula |
C17H16F3N9O |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
6-[[1-(9-methylpurin-6-yl)pyrrolidin-3-yl]methoxy]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C17H16F3N9O/c1-27-9-23-13-14(27)21-8-22-15(13)28-5-4-10(6-28)7-30-12-3-2-11-24-25-16(17(18,19)20)29(11)26-12/h2-3,8-10H,4-7H2,1H3 |
InChI Key |
ULMMNKVQKAFSQS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCC(C3)COC4=NN5C(=NN=C5C(F)(F)F)C=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9-methyl-6-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]-9H-purine involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Moiety: The triazolopyridazine ring can be synthesized by reacting 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine.
Attachment of the Pyrrolidine Group: The pyrrolidine group is introduced through a nucleophilic substitution reaction, where the triazolopyridazine intermediate reacts with a suitable pyrrolidine derivative.
Final Assembly: The final step involves the coupling of the triazolopyridazine-pyrrolidine intermediate with a purine derivative under specific reaction conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
9-methyl-6-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]-9H-purine undergoes various chemical reactions, including:
Scientific Research Applications
The compound has several scientific research applications:
Medicinal Chemistry: Due to its unique structure, the compound is investigated for its potential as an anticancer agent.
Biological Studies: The compound is used in biological studies to understand its interaction with various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 9-methyl-6-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]-9H-purine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, leading to cell death through apoptotic pathways .
Comparison with Similar Compounds
Similar compounds include other purine derivatives and triazolopyridazine analogs. Some of these compounds are:
- 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives
- 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine derivatives
Compared to these compounds, 9-methyl-6-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]-9H-purine is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
